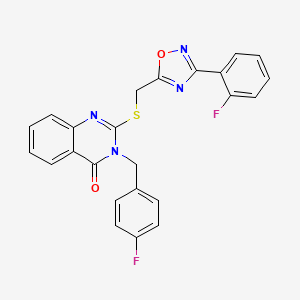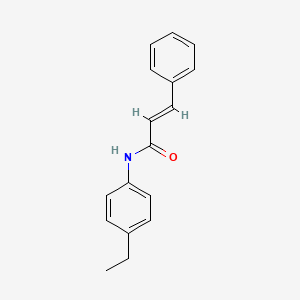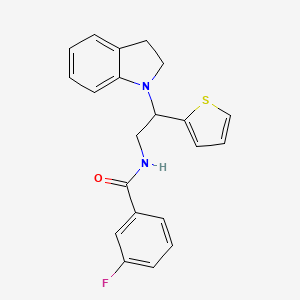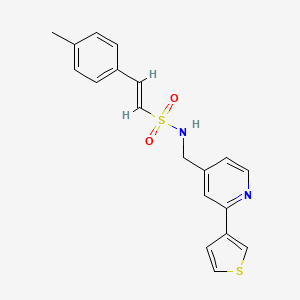![molecular formula C16H16F2N4O2S B2435809 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-38-4](/img/structure/B2435809.png)
5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H16F2N4O2S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those with morpholine components, have been synthesized and screened for their antimicrobial activities. Certain compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Neurokinin-1 Receptor Antagonism
A derivative exhibiting high affinity as an orally active h-NK(1) receptor antagonist demonstrates significant pre-clinical effectiveness relevant to clinical efficacy in emesis and depression. This highlights its potential in clinical administration for related disorders (Harrison et al., 2001).
Reaction Studies and New Ring System Formation
Studies on the reaction of isomeric 5-amino-3-morpholino-1H-1,2,4-triazolylcarbo-thiohydrazides with ortho esters have led to the formation of novel rearranged products, including a new ring system. These findings are crucial for developing new synthetic routes and understanding reaction mechanisms (Reiter & Barkóczy, 1997).
Antileishmanial Activity
1,2,4-triazole derivatives with morpholine have shown considerable antileishmanial activity, especially against Leishmania infantum promastigotes. Such studies are pivotal for the development of new antiparasitic drugs (Süleymanoğlu et al., 2018).
Anticancer Mechanism via Tubulin Inhibition
A series of triazolopyrimidines has been identified as anticancer agents with a unique mechanism of tubulin inhibition, offering a new approach for cancer therapy. This mechanism involves promoting tubulin polymerization without competing with paclitaxel, offering potential for overcoming multidrug resistance (Zhang et al., 2007).
Mécanisme D'action
Target of Action
The primary target of this compound is the Nrf2-ARE signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are critical events in the degeneration of neurons in neurodegenerative diseases .
Mode of Action
The compound acts as a novel Nrf2 activator . By activating the Nrf2-ARE signaling pathway, it inhibits the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response and inflammation .
Biochemical Pathways
The activation of the Nrf2-ARE signaling pathway leads to the inhibition of the NLRP3 inflammasome . This results in the reduction of inflammation and the protection of neurons from oxidative damage . The compound’s action on these pathways has been confirmed in both in vitro and in vivo models .
Pharmacokinetics
The pharmacokinetic parameters and tissue distribution results indicate that the compound has a brain tissue targeting function . This suggests that it can cross the blood-brain barrier and exert its effects directly on brain tissue .
Result of Action
The compound has been shown to have therapeutic effects on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease in mice . It improves behavioral abnormalities induced by MPTP, significantly attenuates chemically induced dopaminergic neuron loss, and inhibits the secretion of inflammatory factors . In addition, it protects PC12 neurons from H2O2-induced oxidative damage .
Propriétés
IUPAC Name |
5-[(3,4-difluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2S/c1-9-19-16-22(20-9)15(23)14(25-16)13(21-4-6-24-7-5-21)10-2-3-11(17)12(18)8-10/h2-3,8,13,23H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULAQZVVMCQQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)



![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2435737.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2435741.png)

![1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2435744.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)